molecular formula C6H16Cl2N2O B1435479 1,5-Diazocan-3-ol 2HCl CAS No. 1824642-48-9

1,5-Diazocan-3-ol 2HCl

Cat. No. B1435479
CAS RN: 1824642-48-9
M. Wt: 203.11 g/mol
InChI Key: UOEHUXXRLDOTTJ-UHFFFAOYSA-N
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Description

“1,5-Diazocan-3-ol 2HCl” is a chemical compound with the CAS Number: 1824642-48-9 . It has a molecular weight of 203.11 and its IUPAC name is 1,5-diazocan-3-ol dihydrochloride . It is typically stored at temperatures between 2-8°C . The physical form of this compound is a white to yellow solid .


Molecular Structure Analysis

The linear formula of “this compound” is C6H16Cl2N2O . Unfortunately, the specific molecular structure was not found in the search results.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 203.11 and its IUPAC name is 1,5-diazocan-3-ol dihydrochloride . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Microfluidic Continuous Flow Synthesis

1,5-Diazocan-3-ol 2HCl is integral in the synthesis of energetic oxidizers like HNFX. A study demonstrated the synthesis of a related compound, 1,5-ditosyl-1,5-diazocane-3,7-dione, using microfluidic continuous flow synthesis. This method offers advantages like reduced reaction time, higher yield, and safer large-scale production (Zou et al., 2020).

Synthesis of N-Pyrrolyl(furanyl)-Substituted Heterocycles

In another study, the synthetic potential of related compounds in the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes was explored. This involved a three-component one-pot method yielding high chemo- and regioselectivity (Mittersteiner et al., 2019).

Synthesis of Diazepane and Diazocane Systems

A short, two-step approach to synthesize diazepane or diazocane systems using a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction has been reported. This approach provides a convergent synthesis pathway for these systems (Banfi et al., 2007).

Domino Process in Synthesis

The synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines via a domino process involving in situ generation of an aza-Nazarov reagent has been studied. This process is characterized by its step- and atom-economical nature (Maiti et al., 2020).

Facile Preparation of Energetic Compounds

Research has also focused on the preparation of key intermediates for the synthesis of high-density energetic compounds like HNFX and TNFX using this compound derivatives (Park et al., 2006).

Safety and Hazards

The safety information available indicates that “1,5-Diazocan-3-ol 2HCl” should be handled with caution. The associated pictograms include an exclamation mark, and the signal word is "Warning" . Specific hazard statements and precautionary statements were not found in the search results.

properties

IUPAC Name

1,5-diazocan-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-6-4-7-2-1-3-8-5-6;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEHUXXRLDOTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CNC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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